molecular formula C9H4F3NO B1343880 4-Formyl-3-(trifluoromethyl)benzonitrile CAS No. 211796-64-4

4-Formyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B1343880
CAS No.: 211796-64-4
M. Wt: 199.13 g/mol
InChI Key: AIJWOPZFPUOMEO-UHFFFAOYSA-N
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Description

4-Formyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO. It is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile typically involves the introduction of the formyl and trifluoromethyl groups onto a benzene ring. One common method is the Vilsmeier-Haack reaction, where a formyl group is introduced using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). The trifluoromethyl group can be introduced via electrophilic aromatic substitution using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form a carboxylic acid group.

    Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 4-Carboxy-3-(trifluoromethyl)benzonitrile.

    Reduction: 4-Formyl-3-(trifluoromethyl)benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 4-Formyl-3-(trifluoromethyl)benzonitrile depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The nitrile group can participate in hydrogen bonding and other interactions with molecular targets.

Comparison with Similar Compounds

    3-(Trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.

    4-Formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.

Uniqueness: 4-Formyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4-formyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJWOPZFPUOMEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-(trifluoromethyl)benzaldehyde (2.0 g) in N-methylpyrrolidin-2-one (39.5 mL) was added copper(I) cyanide (1.42 g). The reaction mixture was stirred at 200° C. for 3 hr, allowed to cool to room temperature, poured into water, and diethyl ether was added. The insoluble material was removed by filtration through celite. The organic layer of the filtrate was separated, washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.610 g).
Quantity
2 g
Type
reactant
Reaction Step One
Name
copper(I) cyanide
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
39.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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